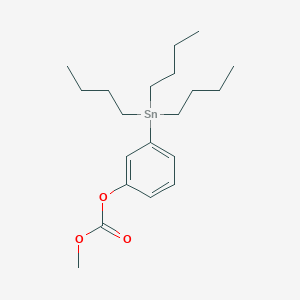
Methyl 3-(tributylstannyl)phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(tributylstannyl)phenyl carbonate is an organotin compound with the molecular formula C20H34O3Sn. It is a derivative of phenyl carbonate, where the phenyl group is substituted with a tributylstannyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(tributylstannyl)phenyl carbonate can be synthesized through a multi-step process involving the stannylation of a phenyl carbonate precursor. One common method involves the reaction of methyl 3-bromophenyl carbonate with tributyltin hydride in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(tributylstannyl)phenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding stannic derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., bromine) and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl carbonates.
Oxidation Reactions: Products include stannic derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Methyl 3-(tributylstannyl)phenyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a precursor for bioactive compounds
Mechanism of Action
The mechanism of action of methyl 3-(tributylstannyl)phenyl carbonate involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group acts as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved are primarily related to its reactivity in organic synthesis .
Comparison with Similar Compounds
Methyl phenyl carbonate: Lacks the tributylstannyl group and has different reactivity.
Tributyltin hydride: Used as a reagent in the synthesis of methyl 3-(tributylstannyl)phenyl carbonate.
Phenyl carbonates with other substituents: Such as methyl 3-bromophenyl carbonate, which serves as a precursor in the synthesis
Uniqueness: this compound is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and enables its use in specialized organic synthesis applications. This makes it a valuable compound in the toolkit of synthetic chemists .
Properties
CAS No. |
198202-09-4 |
|---|---|
Molecular Formula |
C20H34O3Sn |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
methyl (3-tributylstannylphenyl) carbonate |
InChI |
InChI=1S/C8H7O3.3C4H9.Sn/c1-10-8(9)11-7-5-3-2-4-6-7;3*1-3-4-2;/h2-3,5-6H,1H3;3*1,3-4H2,2H3; |
InChI Key |
FCKOWYZYLPRGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















